Product packaging for Boc-Ala-D-Glu(OBzl)-OH(Cat. No.:CAS No. 53759-36-7)

Boc-Ala-D-Glu(OBzl)-OH

Cat. No.: B2370772
CAS No.: 53759-36-7
M. Wt: 408.451
InChI Key: OZFKECLMHVFMHE-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ala-D-Glu(OBzl)-OH is a useful research compound. Its molecular formula is C20H28N2O7 and its molecular weight is 408.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N2O7 B2370772 Boc-Ala-D-Glu(OBzl)-OH CAS No. 53759-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(24)22-15(18(25)26)10-11-16(23)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,24)(H,25,26)/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFKECLMHVFMHE-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Aspects of Boc Ala D Glu Obzl Oh in Peptide Chemistry Research

The synthesis of complex peptides and small proteins is a cornerstone of biochemical and pharmaceutical research. The chemical compound Boc-Ala-D-Glu(OBzl)-OH serves as a specialized building block in this endeavor. It is a dipeptide composed of Alanine (B10760859) and a D-isomer of Glutamic acid, with its reactive functional groups temporarily masked by protecting groups: the N-terminus by a tert-Butoxycarbonyl (Boc) group and the side-chain carboxyl of glutamic acid by a Benzyl (B1604629) (Bzl) ester. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com This design makes it a valuable intermediate for constructing larger, more complex peptide structures.

Synthetic Methodologies for Boc Ala D Glu Obzl Oh and Its Oligomeric Extensions

Strategies for Dipeptide Bond Formation Involving Boc-Ala-D-Glu(OBzl)-OH

The formation of the amide bond between Boc-L-Alanine and the D-Glutamic acid γ-benzyl ester is the critical step in synthesizing the target dipeptide. This can be achieved through various peptide synthesis protocols, each with its own set of advantages depending on the scale and complexity of the target molecule.

Solution-phase peptide synthesis (LPPS), the classical approach to peptide assembly, remains highly relevant for the synthesis of dipeptides and peptide fragments like this compound. A common protocol involves the activation of the carboxylic acid of an N-protected amino acid, followed by its reaction with the free amino group of another amino acid or peptide.

In a typical synthesis of the dipeptide itself, the carboxyl group of Boc-L-Alanine is activated and then reacted with the free α-amino group of D-Glutamic acid 5-benzyl ester (H-D-Glu(OBzl)-OH). The activation is often achieved by converting the carboxylic acid into a more reactive species, such as an active ester. For instance, Boc-L-Alanine can be reacted with N-hydroxysuccinimide (HONSu) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form Boc-Ala-ONSu. This stable active ester can then be isolated and reacted with H-D-Glu(OBzl)-OH in a suitable solvent like dimethylformamide (DMF), often with a mild base such as N-methylmorpholine (NMM) to facilitate the reaction. A key advantage of LPPS is the ability to isolate and purify intermediates at each stage, ensuring the high purity of the final dipeptide building block before its incorporation into larger peptides.

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable method for building longer peptide chains. iris-biotech.de In this methodology, the C-terminal amino acid is first anchored to an insoluble polymer resin. peptide.com The peptide chain is then elongated through a series of repeating cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing. peptide.combiosynth.com

This compound can be utilized in SPPS in two primary ways:

Stepwise Incorporation: In the standard Boc/Bzl SPPS strategy, the peptide would be assembled sequentially on the resin. seplite.com For example, if a sequence required ...-Ala-D-Glu-..., an amino acid attached to the resin would first be coupled with Boc-D-Glu(OBzl)-OH. Following the coupling, the temporary Boc group from the glutamic acid residue would be removed using a moderately strong acid like trifluoroacetic acid (TFA). peptide.comseplite.com Subsequently, Boc-Ala-OH would be coupled to the newly freed amino group of the resin-bound D-glutamate.

Dipeptide Block Coupling: A more efficient approach, especially for preventing certain side reactions like diketopiperazine formation, is to use pre-formed dipeptide building blocks. iris-biotech.de In this case, this compound, synthesized via solution-phase methods, is activated and coupled directly to the N-terminal amine of the growing peptide chain on the solid support. This strategy reduces the number of cycles required on the solid phase and can improve the purity of the final crude peptide. nih.gov

The success of peptide bond formation hinges on the efficient activation of the carboxylic acid group. A variety of coupling reagents have been developed to achieve this with high yields and minimal side reactions, particularly racemization. uni-kiel.de

Carbodiimides (DCC): Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. bachem.commerckmillipore.com It activates a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. However, this intermediate can be prone to racemization and side reactions. To mitigate this, additives are almost always used. bachem.com

DCC-HONSu/HOBt: The addition of N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to a DCC-mediated coupling is a common practice. bachem.comresearchgate.net These additives react with the O-acylisourea intermediate to form a more stable active ester (e.g., Boc-Ala-OSu). This active ester is less prone to racemization and reacts cleanly with the amine component to form the peptide bond. The main drawback of DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which must be removed by filtration. merckmillipore.com

Uronium/Aminium Reagents (TBTU/HBTU): Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU belong to the uronium/aminium class of coupling reagents. bachem.com These reagents react with the carboxylic acid in the presence of a base (like DIPEA) to form an active ester in situ, which rapidly couples to the amine. They are highly efficient, lead to fast reaction times, and their byproducts are generally soluble, simplifying workup procedures, which makes them very popular in automated SPPS. bachem.com

Interactive Table
Table 1. Common Coupling Reagents in Peptide Synthesis
Reagent ClassExample(s)Activation MechanismCommon Additive(s)Key AdvantagesKey Disadvantages
Carbodiimide (B86325)DCC, DICForms O-acylisourea intermediateHOBt, HONSuCost-effective, widely usedForms insoluble urea (B33335) byproduct (DCC), potential for racemization without additives
Uronium/AminiumHBTU, TBTU, HATUForms OBt- or OAt-active ester in situNone required (contains HOBt/HOAt moiety)High efficiency, fast reaction, soluble byproductsHigher cost, requires base for activation
PhosphoniumBOP, PyBOPForms OBt-active ester in situNone required (contains HOBt moiety)Very effective, low racemizationHigher cost, potential for side reactions with certain residues

Protecting Group Orthogonality and Deprotection Regimes for this compound Based Constructs

In the synthesis of complex peptides, it is crucial that the various protecting groups used can be removed selectively without affecting others. nih.gov This principle is known as orthogonality. The Boc/Bzl strategy employed in this compound is considered "quasi-orthogonal" because both groups are removed by acid, but their sensitivity to acid strength differs significantly, allowing for selective cleavage. biosynth.com

The differential lability of the Boc and benzyl (B1604629) protecting groups is the foundation of the Boc/Bzl synthesis strategy.

Boc Group Cleavage: The Nα-Boc group is a temporary protecting group designed to be removed at each step of peptide chain elongation. seplite.com It is labile to moderately strong acids. peptide.com Complete and rapid cleavage is typically achieved by treatment with neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane (B109758) (DCM), often in concentrations of 25-50%. peptide.comseplite.com This treatment is mild enough to leave the more robust benzyl ester group on the glutamic acid side chain intact. peptide.com

Benzyl Ester Group Cleavage: The benzyl ester is a "permanent" or side-chain protecting group, intended to remain in place throughout the synthesis. peptide.com It is stable to the repetitive TFA treatments used to remove Boc groups. peptide.com Its removal is typically reserved for the final step of the synthesis, after the peptide chain is fully assembled. This is accomplished using very strong acids, most commonly anhydrous hydrogen fluoride (B91410) (HF). researchgate.netiris-biotech.de An alternative method for cleaving benzyl groups, which avoids the use of hazardous HF, is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). biosynth.com This method is orthogonal to acid-labile groups but is incompatible with peptides containing certain sulfur-containing amino acids like methionine or cysteine.

The Boc/Bzl strategy must be compatible with a range of other protecting groups used for the side chains of different amino acids. nih.gov In Boc-based SPPS, side-chain protection is generally based on benzyl-type groups, which are removed along with the glutamic acid's benzyl ester during the final HF cleavage. peptide.com

Examples of compatible side-chain protecting groups in a Boc/Bzl synthesis include:

Serine and Threonine: The hydroxyl groups are often protected as benzyl ethers (Bzl). peptide.com

Tyrosine: The phenolic hydroxyl group can be protected with a 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether or a 2-bromobenzyloxycarbonyl (2-BrZ) group for enhanced acid stability. peptide.com

Lysine: The ε-amino group is commonly protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. peptide.com

Arginine: The guanidino group is typically protected with the p-toluenesulfonyl (Tos) group. peptide.com

This protection scheme ensures that during the repetitive Nα-Boc deprotection with TFA, the permanent benzyl-based side-chain protecting groups remain unaffected. peptide.com True orthogonality is achieved when groups are cleaved by entirely different mechanisms, such as the base-labile Fmoc group used in conjunction with acid-labile side-chain protection (e.g., tBu), which is the hallmark of the alternative Fmoc/tBu strategy. biosynth.com The Boc/Bzl system's reliance on differential acid lability makes it a robust, albeit less flexible, strategy for the synthesis of a wide range of peptide targets. peptide.com

Interactive Table
Table 2. Protecting Groups in Boc/Bzl Peptide Synthesis Strategy
Protecting GroupAbbreviationFunctionTypical Cleavage Reagent(s)Stability
tert-ButyloxycarbonylBocTemporary Nα-amino protectionTrifluoroacetic Acid (TFA)Stable to base and hydrogenation; Labile to moderate/strong acid
Benzyl EsterOBzlPermanent side-chain carboxyl protectionAnhydrous Hydrogen Fluoride (HF), Catalytic Hydrogenation (H₂/Pd-C)Stable to moderate acid (TFA) and base; Labile to strong acid and hydrogenation
BenzyloxycarbonylZ or CbzPermanent side-chain amino protection (e.g., Lysine)Anhydrous Hydrogen Fluoride (HF), Catalytic Hydrogenation (H₂/Pd-C)Stable to moderate acid (TFA) and base; Labile to strong acid and hydrogenation
p-ToluenesulfonylTosPermanent side-chain guanidino protection (e.g., Arginine)Anhydrous Hydrogen Fluoride (HF)Stable to TFA and hydrogenation; Labile to strong acid

Purity and Yield Optimization Strategies in the Synthesis of this compound and Derived Peptides

The successful synthesis of this compound and its subsequent oligomeric extensions hinges on strategies that maximize both purity and yield. Optimization is a multi-faceted process involving the careful selection of coupling reagents, reaction conditions, and purification methods. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in peptide synthesis, and its efficiency can be significantly enhanced through methodical optimization. nih.govsemanticscholar.org

Selection of Coupling Reagents and Additives: The choice of coupling reagent is critical for activating the carboxylic acid group of the incoming amino acid, facilitating efficient peptide bond formation while minimizing side reactions. americanpeptidesociety.org

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and widely used. peptide.com DCC, for instance, has been successfully employed in a coupling cocktail for the synthesis of various Boc-protected peptides containing Glu(OBzl) residues, achieving high yields. csic.es However, carbodiimide activation alone can lead to significant racemization. peptide.com

Additives: To suppress racemization and improve reaction efficiency, carbodiimides are almost always used in conjunction with additives. americanpeptidesociety.org 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are common choices. These additives form active esters with the activated amino acid, which are less prone to racemization and lead to cleaner reactions. americanpeptidesociety.orgnih.gov

Onium Salts: Phosphonium and aminium/uronium salts such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ. peptide.comsigmaaldrich.com They often provide faster reaction times and higher yields, especially for sterically hindered couplings, but their higher cost can be a factor. sigmaaldrich.com

The following table illustrates the impact of different coupling reagent systems on peptide synthesis outcomes, based on findings from broader peptide synthesis research.

Coupling SystemTypical YieldRacemization RiskKey Considerations
DCC / HOBtGood to Excellent (e.g., 87-96% for related sequences csic.es)LowDicyclohexylurea (DCU) byproduct is insoluble and must be filtered off. peptide.com
DIC / HOBtGood to ExcellentLowDiisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.combachem.com
HBTU / Base (e.g., DIPEA)ExcellentLowFast reaction times; generally provides clean product formation. peptide.com
HATU / Base (e.g., DIPEA)ExcellentVery LowHighly efficient, especially for difficult couplings, but more expensive. nih.govsigmaaldrich.com
DIC / Oxyma PureExcellentVery LowOxyma is a non-explosive alternative to HOBt/HOAt and is highly effective at suppressing racemization. nih.govsigmaaldrich.com

Optimization of Reaction Conditions: Fine-tuning reaction parameters is essential for driving the coupling reaction to completion and minimizing degradation or side product formation.

Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for liquid-phase synthesis. The choice can affect reagent solubility and reaction rates. csic.es

Temperature: Most coupling reactions are performed at room temperature or initiated at 0°C to control the exothermic reaction and reduce the risk of racemization, especially during the activation step. pharm.or.jp

Stoichiometry and Reaction Time: Using a slight excess (e.g., 1.5-2.5 equivalents) of the activated amino acid can help drive the reaction to completion. csic.es Reaction times must be optimized; while longer times may increase coupling, they also increase the risk of side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC is crucial.

Purification Strategies: Post-synthesis, the crude product requires purification to remove unreacted starting materials, coupling reagents, and byproducts.

Work-up: A typical work-up for liquid-phase synthesis involves aqueous washes to remove water-soluble impurities. For instance, after coupling, the reaction mixture can be partitioned between an organic solvent like ethyl acetate (B1210297) and a dilute acidic solution to remove basic impurities, followed by water washes. prepchem.com

Crystallization: If the product is a stable solid, recrystallization from a suitable solvent system is an effective method for achieving high purity.

Chromatography: For oligomeric extensions and challenging purifications, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. It offers high-resolution separation of the desired peptide from closely related impurities, such as deletion sequences or diastereomers resulting from racemization. researchgate.net

Investigation and Mitigation of Side Reactions during Synthesis of this compound Containing Sequences

Several side reactions can occur during the synthesis of peptides containing the this compound sequence, potentially leading to impurities that are difficult to remove and compromise the final product's integrity. Understanding these potential pitfalls is key to developing effective mitigation strategies. peptide.com

Racemization: Racemization, or epimerization, is a primary concern in peptide synthesis. The activation of the carboxylic acid of the incoming Boc-L-Alanine can make the α-proton acidic and susceptible to abstraction by a base, leading to the formation of the D-Alanine epimer. This results in a diastereomeric impurity (Boc-D-Ala-D-Glu(OBzl)-OH) that can be challenging to separate from the desired product.

Cause: The formation of an oxazolone (B7731731) intermediate upon activation, particularly in the presence of excess base or with over-extended reaction times. peptide.com Urethane-based protecting groups like Boc generally provide good protection against racemization, but the risk is not entirely eliminated. bachem.com

Mitigation:

Use of Additives: Coupling additives like HOBt or Oxyma Pure react with the activated intermediate to form active esters that are more stable and less prone to racemization. nih.gov

Choice of Reagent and Base: Onium salt reagents (HATU, HBTU) are generally associated with low levels of racemization. peptide.com The choice of base is also critical; sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over stronger, less hindered bases. nih.gov In cases with a high risk of racemization, the weaker base sym-collidine may be used. bachem.com

Temperature Control: Performing the activation and coupling steps at lower temperatures (e.g., 0°C) can significantly reduce the rate of epimerization. pharm.or.jp

Pyroglutamate (pGlu) Formation: When the D-glutamic acid residue is at the N-terminus of a peptide chain (after removal of a preceding Boc group), its side-chain carboxyl group can undergo intramolecular cyclization with the free N-terminal amine to form a pyroglutamyl residue.

Cause: This reaction can be catalyzed under either the acidic conditions used for Boc-deprotection or the basic conditions of the subsequent coupling step. thieme-connect.de The unprotected N-terminal amine attacks the side-chain ester, leading to the formation of a five-membered lactam ring.

Mitigation:

Controlled Deprotection: Minimizing the time the N-terminus is exposed to deprotection reagents can help.

Immediate Coupling: Neutralizing the amine salt and proceeding immediately with the next coupling step reduces the time available for the intramolecular cyclization to occur.

pH Control: Maintaining careful pH control during the neutralization and coupling steps is crucial, as the reaction is pH-dependent. nih.gov

Other Potential Side Reactions:

Incomplete Coupling: The coupling of Boc-L-Ala to the D-Glu(OBzl)-OH residue may be incomplete, leading to deletion sequences in longer oligomers. This is particularly a risk with sterically hindered residues or if peptide aggregation occurs. nih.govpeptide.com Double coupling (repeating the coupling step) or using more potent activators like HATU can ensure the reaction goes to completion.

Transesterification: It has been reported that Boc-Glu(OBzl) can undergo transesterification in the presence of an alcohol and a strong base catalyst, although this is more of a concern during specific steps like resin attachment in solid-phase synthesis.

The following table summarizes the primary side reactions and the recommended strategies for their prevention.

Side ReactionCausePrimary Mitigation StrategySecondary Mitigation Strategy
Racemization of L-AlanineOxazolone formation upon carboxyl group activation, facilitated by base. peptide.comUse of coupling additives (e.g., HOBt, Oxyma Pure). nih.govEmploy low-racemization coupling reagents (e.g., HATU, COMU), control temperature (0°C), and use sterically hindered bases (e.g., DIPEA). peptide.compharm.or.jp
Pyroglutamate (pGlu) FormationIntramolecular cyclization of an N-terminal D-Glu residue. thieme-connect.deProceed with the subsequent coupling step immediately after deprotection and neutralization.Careful control of pH during the reaction cycle. nih.gov
Incomplete CouplingSteric hindrance, peptide aggregation, or insufficient activation. nih.govpeptide.comUse highly efficient coupling reagents like HATU or perform a "double coupling".Monitor reaction completion with a qualitative test (e.g., ninhydrin (B49086) test in SPPS) before proceeding. nih.govsemanticscholar.org

Applications of Boc Ala D Glu Obzl Oh in Advanced Peptide Synthesis and Analog Design

Construction of Complex Peptide Architectures Utilizing Boc-Ala-D-Glu(OBzl)-OH as a Modular Unit

The use of pre-formed dipeptide units like this compound streamlines the synthesis of complex peptides, including cyclic peptides, branched structures, and those with specific secondary structural motifs. In Solid-Phase Peptide Synthesis (SPPS), coupling a dipeptide unit in a single step is more efficient than the sequential addition of two individual amino acids, potentially improving yields and reducing synthesis time.

The presence of a D-amino acid within the dipeptide can be exploited to induce specific conformational constraints, such as β-turns, in the resulting peptide backbone. nih.govscilit.com These well-defined secondary structures are often crucial for the biological activity of peptides. For instance, researchers have designed synthetic glutamic acid analogs to prepare high-affinity macrocyclic peptide ligands, where the defined stereochemistry of the residue is critical for forming the desired ring structure and maintaining binding interactions. nih.gov By providing a strategic D-residue, this compound can be used to engineer peptides that fold into predetermined three-dimensional shapes, a key aspect in the design of peptidomimetics and functional protein fragments. The introduction of D-amino acids can also influence the self-assembly properties of peptides, leading to the formation of nanostructured materials like hydrogels or nanofibers. nih.gov

Development of Bioactive Peptide Analogs and Mimetics Incorporating D-Glutamic Acid Residues

A primary application of this compound is in the creation of bioactive peptide analogs with enhanced therapeutic potential. Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their clinical utility. nih.govamericanpeptidesociety.org Incorporating D-amino acids is a well-established strategy to increase resistance to this enzymatic breakdown. biorxiv.orglifetein.commdpi.com

Methodologies for Incorporating D-Amino Acid Residues into Peptide Chains for Enhanced Properties

The incorporation of this compound into a growing peptide chain is typically achieved using Solid-Phase Peptide Synthesis (SPPS). pacific.edunih.gov This method involves anchoring the C-terminal amino acid of the desired peptide to an insoluble resin support and sequentially adding amino acids or peptide fragments. nih.gov The protecting groups on the this compound molecule are crucial for this process:

Boc (tert-butyloxycarbonyl) Group : This group protects the N-terminal amine of the alanine (B10760859) residue. nih.govpeptide.com It is stable under coupling conditions but can be selectively removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the amine for the next coupling step. nih.govpeptide.com

OBzl (Benzyl ester) Group : This group protects the side-chain carboxyl group of the D-glutamic acid residue. This prevents the side chain from participating in unwanted side reactions during the synthesis. The benzyl (B1604629) group is a more robust protecting group that is typically removed during the final cleavage of the peptide from the resin, often using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov

-OH (Carboxylic Acid Group) : The unprotected C-terminal carboxylic acid on the D-glutamic acid residue is the reactive site that, upon activation with a coupling reagent (e.g., HBTU), forms a peptide bond with the free N-terminal amine of the peptide chain attached to the resin. pacific.edu

The SPPS cycle for incorporating this dipeptide involves (1) removal of the N-terminal protecting group from the resin-bound peptide, (2) activation and coupling of the this compound unit, and (3) washing the resin to remove excess reagents before the next cycle. nih.gov While SPPS is the dominant method, enzymatic approaches for synthesizing D-amino acid-containing dipeptides have also been developed, offering high stereoselectivity under mild conditions. acs.orgasm.org

Rational Design of Peptides with Modified Pharmacological Profiles via D-Amino Acid Inclusion

Rational peptide design aims to create molecules with improved therapeutic properties by making specific modifications to a parent peptide sequence. nih.govmdpi.com The inclusion of D-amino acids, facilitated by reagents like this compound, is a cornerstone of this strategy, primarily to enhance pharmacological profiles in two key ways:

Increased Proteolytic Stability : Proteases, the enzymes that degrade proteins and peptides, are chiral and highly specific for substrates containing L-amino acids. The presence of a D-amino acid in a peptide chain disrupts the recognition and cleavage by these enzymes. americanpeptidesociety.orgnih.gov This resistance to degradation significantly increases the peptide's half-life in plasma and tissues, a critical factor for developing effective peptide-based drugs. americanpeptidesociety.orgmdpi.com Studies have shown that even partial substitution with D-amino acids, particularly at the peptide termini, can greatly improve stability in serum. lifetein.comnih.govresearchgate.net

Modulation of Conformation and Activity : Changing the chirality of an amino acid residue can have a profound impact on the peptide's secondary and tertiary structure. nih.govresearchgate.net This conformational change can alter how the peptide interacts with its biological target, such as a receptor or enzyme. While a simple swap from an L- to a D-amino acid can sometimes lead to a loss of activity by altering the side-chain orientations required for binding, rational design can harness these conformational changes to an advantage. nih.gov In some cases, the altered structure may fit a binding pocket more effectively, leading to increased potency or selectivity. This principle is used to fine-tune the biological activity of peptide inhibitors and other therapeutic candidates. nih.gov

Table 1: Impact of D-Amino Acid Incorporation on Peptide Properties

Property Standard L-Peptide Peptide with D-Amino Acid Inclusion Rationale
Proteolytic Stability Low; rapidly degraded by proteases. High; resistant to enzymatic cleavage. biorxiv.orgnih.gov Proteases are stereospecific for L-amino acids.
Biological Half-life Short. Extended. americanpeptidesociety.org Reduced degradation leads to longer persistence in vivo.
Conformation Forms standard right-handed α-helices and other L-conformations. Can induce unique structures like β-turns or left-handed helices. nih.govnih.gov The stereochemistry of the D-amino acid alters backbone torsion angles.
Bioavailability Generally low. Often improved. nih.gov Increased stability contributes to higher effective concentrations.
Immunogenicity Can be immunogenic. Potentially reduced, but can also carry risks. mdpi.com Altered structure may be less recognizable by the immune system.

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compound N-tert-butyloxycarbonyl-L-alanyl-D-glutamic acid γ-benzyl ester
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TFA Trifluoroacetic acid

Biochemical and Biophysical Research Involving Boc Ala D Glu Obzl Oh Derivatives

Design and Application of Boc-Ala-D-Glu(OBzl)-OH Based Fluorogenic Enzyme Substrates

Fluorogenic substrates are powerful tools for studying enzyme activity. They are typically peptides that link a fluorophore to a quencher molecule. In its intact state, the substrate's fluorescence is suppressed. Upon cleavage of a specific peptide bond by a protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. thermofisher.comgbiosciences.com This principle allows for the sensitive and continuous monitoring of enzymatic reactions.

While many commercially available fluorogenic substrates utilize L-amino acids to mimic natural cleavage sites, such as Boc-Glu(OBzl)-Ala-Arg-AMC for Factor XIa and trypsin, the incorporation of D-amino acids via building blocks like this compound allows for the creation of specialized probes. medchemexpress.compeptanova.debachem.com These D-amino acid-containing substrates can be designed to be resistant to common proteases or to specifically probe the activity of enzymes that may recognize D-amino acid linkages, which are found in some bacterial peptides and other natural products. nih.govmdpi.com

The activity of various proteases can be characterized using fluorogenic substrates derived from peptide synthesis. The peptide sequence dictates the substrate's specificity for a particular enzyme. rsc.org For instance, the cleavage of a substrate releases a fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for quantitative determination of protease activity.

By synthesizing substrates that include the this compound motif, researchers can investigate proteases with atypical specificities. Such substrates would be valuable tools for:

Assessing Protease Stereoselectivity: Determining if a protease can cleave a peptide bond adjacent to a D-amino acid. Most proteases are highly specific for L-amino acids, so a D-amino acid-containing substrate would likely be resistant to cleavage, serving as a negative control or inhibitor. nih.gov

Studying Bacterial or Fungal Enzymes: Some microbial enzymes are known to process peptides containing D-amino acids.

Probing Enzyme Active Sites: Using the unnatural conformation of the D-amino acid to explore the steric constraints within an enzyme's active site.

The table below illustrates the components of a typical fluorogenic protease substrate, showing where a building block like this compound would be incorporated.

ComponentFunctionExample Molecule/Group
Protecting Group Enhances stability during synthesis and handling.Boc (tert-Butyloxycarbonyl)
Peptide Sequence Provides specificity for the target protease.-Ala-D-Glu(OBzl)-
Cleavage Site The specific peptide bond hydrolyzed by the enzyme.Typically adjacent to a specific amino acid recognized by the protease.
Fluorophore Emits light upon release from the quencher.AMC (7-Amino-4-methylcoumarin)

High-Throughput Screening for Protease Inhibitors and Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. nih.gov In the context of proteases, HTS assays are essential for identifying new inhibitors that could become therapeutic agents for diseases where proteases are dysregulated.

Fluorogenic substrates are ideally suited for HTS because the fluorescent signal can be read quickly and automatically in microplate formats. nih.gov Peptide libraries synthesized using building blocks that include D-amino acids, such as this compound, are particularly valuable in these screens. The inclusion of a D-amino acid can transform a potential substrate into a stable, non-cleavable inhibitor that binds to the enzyme's active site. These protease-resistant peptides can be identified in HTS campaigns as potent and specific enzyme inhibitors. nih.govmdpi.com

Role in Drug Discovery and Early Development Programs

A significant challenge in developing peptide-based drugs is their rapid degradation by endogenous proteases in the body. nih.gov Incorporating D-amino acids into a peptide sequence is a well-established strategy to overcome this limitation and improve the peptide's pharmacokinetic profile. nih.govmdpi.com

This compound is used in the synthesis of these stabilized peptides. By replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes resistant to proteolysis, leading to a longer half-life in vivo. nih.govmdpi.com This enhanced stability is critical during early drug development, allowing for more accurate assessment of a peptide's therapeutic potential. The use of D-amino acids has been instrumental in creating peptide drugs for various conditions, including metabolic disorders and cancer. mdpi.compepdd.com

Mechanistic Investigations of Enzyme-Substrate Interactions using Derived Probes

Understanding how an enzyme binds to its substrate and catalyzes a reaction is fundamental to biochemistry and drug design. Activity-based probes (ABPs) are powerful tools for these mechanistic studies. nih.govnih.gov ABPs are molecules that form a stable, covalent bond with the enzyme's active site, allowing for its identification and characterization.

Peptides containing D-amino acids, synthesized from precursors like this compound, can be developed into specialized probes. The unnatural stereochemistry of the D-amino acid can cause the peptide to act as a potent inhibitor that binds tightly to the active site without being cleaved. By attaching a reporter tag (like a fluorescent dye or biotin) to such a D-peptide, researchers can:

Map the three-dimensional structure of the enzyme's active site.

Identify the specific amino acid residues involved in catalysis.

Study the conformational changes an enzyme undergoes upon substrate binding.

Studies on Structure-Activity Relationships of Peptides Incorporating D-Amino Acids

Structure-activity relationship (SAR) studies are essential for optimizing the properties of bioactive peptides. bohrium.com These studies involve systematically modifying the peptide's structure—for example, by changing its amino acid sequence, length, or stereochemistry—and observing the effect on its biological activity. nih.govmdpi.com

The incorporation of a D-amino acid using this compound is a powerful modification in SAR studies. nih.gov Replacing an L-amino acid with its D-counterpart can have profound effects on the peptide's secondary and tertiary structure, which in turn influences how it interacts with its biological target. mdpi.com

Key impacts of D-amino acid incorporation on peptide properties are summarized in the table below.

PropertyEffect of D-Amino Acid IncorporationRationale
Proteolytic Stability IncreasedD-amino acids are not recognized by most endogenous proteases. nih.gov
Biological Activity Can be enhanced, reduced, or alteredChanges in peptide conformation affect binding to receptors or enzymes. nih.gov
Receptor Binding Can increase affinity and/or selectivityThe altered 3D structure may fit better into a target's binding pocket.
Immunogenicity Potentially reducedThe peptide is less likely to be processed and presented by antigen-presenting cells.

For example, studies on dipeptides related to gamma-D-glutamylglycine have shown that the stereochemistry and nature of the amino acid residues are critical for antagonist activity at excitatory amino acid receptors. nih.gov Such research demonstrates that the selective introduction of D-amino acids is a key strategy for fine-tuning the pharmacological profile of peptide-based therapeutics.

Analytical and Characterization Techniques for Research on Boc Ala D Glu Obzl Oh and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for both the assessment of purity and the preparative isolation of Boc-Ala-D-Glu(OBzl)-OH and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the purity of Boc-protected dipeptides. While specific conditions can vary depending on the derivative, a general approach often involves reversed-phase chromatography.

ParameterTypical Conditions
Stationary Phase C18 silica (B1680970) gel
Mobile Phase A gradient system of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
Detection UV absorbance, typically at wavelengths between 210 and 220 nm where the peptide bond absorbs.
Flow Rate Commonly in the range of 0.5-1.5 mL/min.

The retention time of the main peak provides a qualitative measure of identity when compared to a reference standard, while the peak area allows for the quantitative determination of purity. Impurities, such as starting materials or by-products from the synthesis, can be identified as separate peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for the initial assessment of purity. For this compound, a common mobile phase system is a mixture of a polar solvent, such as methanol (B129727), and a less polar solvent, like chloroform. A typical mobile phase composition is 5% methanol in chloroform. The compound is spotted on a silica gel plate, and after development, the spots are visualized, often using a UV lamp or by staining with a suitable reagent like ninhydrin (B49086) (though the Boc-protected amine will not react, impurities with free amines will be visible). The retention factor (Rf) value is a key parameter for identification.

Spectroscopic Characterization of Molecular Structure and Identity

Spectroscopic methods are crucial for elucidating the molecular structure and confirming the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the alanine (B10760859) and glutamic acid residues, the Boc protecting group, and the benzyl (B1604629) ester. Key expected signals include:

A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Multiplets for the α- and β-protons of the alanine and glutamic acid residues.

A singlet around 5.1 ppm for the methylene (B1212753) protons of the benzyl group.

Aromatic protons of the benzyl group appearing as a multiplet between 7.2 and 7.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons of the peptide bond, the carboxylic acid, the Boc group, and the benzyl ester, as well as for the aliphatic and aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides and their derivatives. The ESI-MS spectrum of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Further fragmentation of this ion (MS/MS) can yield characteristic daughter ions resulting from the cleavage of the peptide bond and the loss of the protecting groups, which helps to confirm the amino acid sequence and the identity of the protecting groups.

Chiroptical Spectroscopy for Stereochemical Confirmation and Purity Analysis

The biological activity of peptides is highly dependent on their stereochemistry. Chiroptical techniques are essential for confirming the correct stereochemical configuration of this compound and for assessing its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformation and secondary structure of peptides and proteins in solution. In the context of a small dipeptide derivative like this compound, CD spectroscopy in the far-UV region (190-250 nm) can provide information about the conformation of the peptide backbone. The shape and magnitude of the CD spectrum are sensitive to the stereochemistry of the amino acid residues. By comparing the CD spectrum of a synthesized sample to that of a reference standard of known stereochemistry, the stereochemical integrity can be confirmed.

Quantitative Analytical Methods in Biochemical Assays

While this compound is primarily a building block for peptide synthesis, its derivatives, once deprotected and potentially labeled, can be used in various biochemical assays. Quantitative analysis in these assays often relies on sensitive detection methods, such as fluorescence-based assays.

Fluorescence-based Assays: For a dipeptide derivative to be quantified using fluorescence, it typically needs to be chemically modified with a fluorescent label (fluorophore). This can be achieved by reacting a fluorophore containing a reactive group (e.g., an N-hydroxysuccinimide ester) with a free amine group on the dipeptide after the removal of the Boc protecting group.

Once fluorescently labeled, the dipeptide can be used in various assays, and its concentration can be determined with high sensitivity using a fluorometer. Examples of potential applications include:

Enzyme Inhibition Assays: A fluorescently labeled dipeptide could serve as a substrate or a competitive inhibitor for a specific protease. The enzymatic activity can be monitored by changes in the fluorescence signal, allowing for the determination of inhibitory constants.

Binding Assays: The interaction of a fluorescently labeled dipeptide with a target protein or receptor can be quantified by measuring changes in fluorescence polarization or fluorescence intensity.

Stability and Storage Considerations in Research Applications of Boc Ala D Glu Obzl Oh

Optimization of Storage Conditions for Maintaining Compound Integrity in Research Contexts

The long-term integrity of Boc-Ala-D-Glu(OBzl)-OH relies heavily on appropriate storage conditions to prevent degradation. As a lyophilized powder, the compound exhibits greater stability than when in solution sigmaaldrich.com. For long-term storage, maintaining the compound in its solid, pure form is recommended.

Several suppliers of the related compounds, Boc-L-glutamic acid 5-benzyl ester and Boc-D-Glu(OBzl)-OH, provide specific temperature recommendations. The most common suggestion for long-term storage of the lyophilized powder is at -20°C medchemexpress.combroadpharm.com. Some suppliers also indicate that storage at 2-8°C is acceptable, likely for shorter durations sigmaaldrich.comsigmaaldrich.com. Once in solution, for instance dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO), the compound's stability decreases. For solutions, storage at -80°C is recommended for periods up to six months, while at -20°C, the timeframe is typically reduced to one month to maintain integrity medchemexpress.com. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes sigmaaldrich.com.

FormStorage TemperatureRecommended DurationSource
Lyophilized Powder (Pure Form)-20°CLong-term (Years) medchemexpress.combroadpharm.com
Lyophilized Powder (Pure Form)2-8°CShort-term sigmaaldrich.comsigmaaldrich.com
In Solvent (e.g., DMSO)-80°CUp to 6 months medchemexpress.com
In Solvent (e.g., DMSO)-20°CUp to 1 month medchemexpress.com

Assessment of Chemical Stability in Various Solvent Systems and Reaction Media

The chemical stability of this compound is defined by the resilience of its two primary protecting groups, the Boc group and the benzyl (B1604629) ester, under different reaction conditions. This differential stability is the foundation of their use in orthogonal peptide synthesis strategies.

The Boc (tert-butyloxycarbonyl) group is known for its stability in basic and nucleophilic conditions, as well as its resistance to catalytic hydrogenation researchgate.netorganic-chemistry.orgtotal-synthesis.com. This allows for the selective removal of other protecting groups, such as the base-labile Fmoc group, without affecting the Boc-protected amine. However, the Boc group is highly sensitive to acidic conditions total-synthesis.com. It is readily cleaved by strong anhydrous acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide chemistrysteps.com. Care must also be taken with Lewis acids, which can also induce cleavage total-synthesis.com.

The OBzl (benzyl ester) group , conversely, is generally stable under both acidic and basic conditions used during peptide synthesis chem-station.comuwindsor.ca. This stability makes it compatible with the acid-mediated removal of the Boc group. The primary method for cleaving the benzyl ester is through reductive methods, most commonly catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) chem-station.comlibretexts.orgorganic-chemistry.org. This process is gentle and yields the free carboxylic acid and toluene (B28343) organic-chemistry.org. Alternative deprotection can be achieved with strong reducing agents like sodium in liquid ammonia (B1221849) or through oxidative cleavage chem-station.comuwindsor.ca.

Protecting GroupStable ConditionsLabile Conditions (Cleavage)Source
Boc (tert-butyloxycarbonyl)Bases, nucleophiles, catalytic hydrogenationStrong anhydrous acids (e.g., TFA, HF), Lewis acids researchgate.netorganic-chemistry.orgtotal-synthesis.comchemistrysteps.com
OBzl (Benzyl Ester)Acidic and basic conditions (typical for synthesis)Catalytic hydrogenolysis (H₂/Pd-C), strong reduction (Na/NH₃) chem-station.comuwindsor.calibretexts.orgorganic-chemistry.org

Evaluation of Proteolytic Stability for Derived Peptides in Biological Systems (e.g., Plasma Stability)

Once this compound is incorporated into a larger peptide and the protecting groups are removed, the resulting peptide's stability in biological fluids like plasma becomes a critical factor for many research applications. A key structural feature of this compound is the D-enantiomer of glutamic acid. The inclusion of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to enzymatic degradation plos.org.

Natural proteases, the enzymes responsible for peptide and protein breakdown in biological systems, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids nih.gov. Peptides composed entirely of L-amino acids are often rapidly degraded in serum or plasma nih.gov. By substituting an L-amino acid with its D-enantiomer, the resulting peptide becomes a poor substrate for these proteases. This modification significantly increases the peptide's half-life in biological media.

Studies have consistently shown that peptides containing D-amino acids exhibit greatly improved stability against proteolysis by enzymes like trypsin and those present in fetal calf serum or human serum, when compared to their all-L-amino acid counterparts nih.govbiorxiv.orgresearchgate.net. This enhanced stability is crucial for developing peptide-based therapeutics and research tools that require a longer duration of action in a biological environment. Therefore, peptides derived from this compound are expected to have significantly enhanced plasma stability due to the presence of the D-glutamic acid residue nih.gov.

Peptide TypeSusceptibility to Proteases (e.g., in Plasma)Expected Half-life in PlasmaSource
Peptides with all L-amino acidsHighShort plos.orgnih.gov
Peptides containing D-amino acidsLow / ResistantSignificantly longer nih.govbiorxiv.orgresearchgate.net

Emerging Research Directions and Therapeutic Potential of Boc Ala D Glu Obzl Oh Based Constructs

Integration into Advanced Drug Delivery Systems and Prodrug Design Strategies

The chemical attributes of Boc-Ala-D-Glu(OBzl)-OH make it a valuable component in the design of sophisticated drug delivery systems and prodrugs. Prodrugs are inactive compounds that are metabolized into active drugs within the body, a strategy often used to improve properties like bioavailability, solubility, and targeted delivery. chemimpex.com Amino acids and short peptides are widely used in these designs due to their biocompatibility.

The dipeptide structure of this compound can be conjugated to an active pharmaceutical ingredient (API). The lipophilic nature of the Boc and benzyl (B1604629) groups can enhance the molecule's ability to cross cell membranes. Once inside the target cell or tissue, endogenous enzymes such as peptidases or esterases can cleave the peptide bonds or the benzyl ester, releasing the active drug. The inclusion of a D-glutamic acid residue can strategically slow this cleavage process, offering a mechanism for controlled or sustained release, as D-amino acids are less susceptible to degradation by common proteases. This resistance can prolong the circulation time and therapeutic window of the conjugated drug.

Table 1: Research Applications in Drug Delivery and Prodrug Design

Application Area Role of this compound Potential Advantage
Prodrug Synthesis Serves as a promoiety attached to a parent drug. Enhanced bioavailability and targeted delivery of active compounds. chemimpex.com
Drug Delivery Systems Incorporated into polymer formulations for drug encapsulation or conjugation. chemimpex.com Improved material properties and controlled release kinetics. chemimpex.com

| Targeted Release | The D-amino acid offers resistance to enzymatic degradation. | Slower, more controlled release of the active drug at the target site. |

Development of Peptide-Based Therapeutics and Diagnostic Agents

This compound is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS), a common methodology for creating custom peptides. sigmaaldrich.commedchemexpress.com Peptides are increasingly important as therapeutics due to their high specificity and potency. However, their use can be limited by rapid degradation in the body.

The incorporation of D-amino acids, such as the D-glutamic acid in this dipeptide, is a key strategy to overcome this limitation. Peptides containing D-amino acids exhibit enhanced stability against proteases, leading to a longer in-vivo half-life. By using this compound in the synthesis of a therapeutic peptide, researchers can precisely place a proteolytically resistant residue within the peptide sequence. This can be crucial for maintaining the peptide's structural integrity and biological activity for an extended period.

In diagnostics, peptides can be used as targeting ligands for imaging agents or as specific substrates for enzymes involved in disease processes. For instance, a peptide containing the Ala-D-Glu sequence could be developed as a specific probe. When conjugated to a fluorescent dye or a radionuclide, these peptides can be used to visualize specific cells, tissues, or enzymatic activities associated with a particular pathology.

Exploration in Peptidomimetic and Proteolysis-Targeting Chimera (PROTAC) Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. The defined stereochemistry and protected functional groups of this compound allow it to be incorporated into non-peptidic scaffolds to create structures that can replicate the biological activity of a target peptide.

A significant emerging application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govresearchgate.net These molecules typically consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker connecting them. Boc-protected amino acids and dipeptides are frequently used in the construction of these linkers. nih.gov The Ala-D-Glu unit can be integrated into the linker to provide specific conformational constraints, length, and solubility, which are critical for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Elucidation of Molecular Mechanisms in Disease Pathways via Targeted Probes derived from this compound

Understanding complex disease pathways requires molecular tools that can interact with and report on specific biological processes. This compound can serve as a precursor for the synthesis of targeted molecular probes. By modifying the dipeptide, for example, by attaching a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC), researchers can create substrates for specific enzymes. medchemexpress.com

If a particular protease in a disease pathway recognizes the Ala-Glu sequence, a probe based on this dipeptide could be synthesized. Cleavage of the peptide bond by the target enzyme would release the fluorescent reporter, generating a signal that can be quantified. This allows for the sensitive detection and measurement of enzyme activity in biological samples. The presence of the D-amino acid could be used to probe for enzymes with unusual stereospecificity or to create inhibitors that are resistant to degradation. Such probes are invaluable for disease diagnosis, drug screening, and fundamental research into enzyme function.

Potential Applications in Synthetic Biology and Advanced Material Science Research

The utility of this compound extends beyond pharmaceuticals into synthetic biology and material science. In synthetic biology, there is growing interest in constructing novel proteins and peptide-based molecular devices. This dipeptide can be incorporated into synthetic peptide chains to create new structures with programmed functions, such as self-assembly, catalysis, or molecular recognition.

In material science, the compound can be used to functionalize polymers and surfaces. chemimpex.com By incorporating this dipeptide into polymer formulations, materials with enhanced biocompatibility and specific biological functions can be created. chemimpex.com For example, hydrogels or scaffolds for tissue engineering could be decorated with peptides containing the Ala-D-Glu sequence to promote specific cell adhesion, proliferation, or differentiation. The controlled arrangement of these peptide units can influence the bulk properties of the material, leading to the development of advanced biomaterials for applications in regenerative medicine and drug delivery. chemimpex.com

Table 2: Chemical Compound Information

Compound Name Abbreviation/Synonym Role/Function
N-[N-(tert-butoxycarbonyl)-L-alanyl]-D-glutamic acid 5-benzyl ester This compound The primary subject; a protected dipeptide building block.
tert-butyloxycarbonyl Boc N-terminal amino acid protecting group. youtube.comnbinno.com
Benzyl Bzl / OBzl Side-chain or C-terminal carboxylic acid protecting group.
7-amino-4-methylcoumarin AMC A fluorescent dye used in reporter probes. medchemexpress.com
Proteolysis-Targeting Chimera PROTAC A class of therapeutic molecules that induce protein degradation. nih.govresearchgate.net
Lopinavir - An example of a drug formulated as a prodrug for improved solubility.
Salicylic acid - The active metabolite of the prodrug aspirin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Boc-Ala-D-Glu(OBzl)-OH, and how do protecting groups influence reaction efficiency?

  • Methodological Approach :

  • Use tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups to protect the amino and carboxyl side chains, respectively, during solid-phase peptide synthesis (SPPS).
  • Optimize coupling reagents (e.g., HOBt/DIC) and solvents (e.g., DMF or DCM) to minimize racemization .
  • Monitor reaction progress via TLC or HPLC, comparing retention times with standards .
  • Key Data : Report yields, purity (HPLC >95%), and racemization rates (e.g., via Marfey’s analysis) .

Q. How can this compound be characterized to confirm its structural identity and purity?

  • Methodological Approach :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for Boc (δ ~1.4 ppm for tert-butyl), benzyl ester (δ ~5.1 ppm for CH₂Ph), and backbone protons .
  • IR : Confirm carbonyl stretches for Boc (~1680 cm⁻¹) and ester (~1740 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (C₁₇H₂₃NO₆; MW 337.37) .
  • Purity : Quantify via HPLC with UV detection at 214 nm .

Q. What purification strategies are most effective for this compound?

  • Methodological Approach :

  • Employ flash chromatography with gradients of ethyl acetate/hexane to remove unreacted starting materials.
  • For crystallization, use mixtures of DCM and hexane to isolate high-purity crystals .
  • Validate purity via melting point analysis (literature comparison) and chiral HPLC to detect D/L epimerization .

Advanced Research Questions

Q. How does the stereochemistry of D-Glu in this compound influence peptide chain conformation and biological activity?

  • Methodological Approach :

  • Synthesize diastereomeric peptides incorporating D-Glu vs. L-Glu and compare conformational stability via circular dichroism (CD) or X-ray crystallography .
  • Assess biological activity (e.g., receptor binding) using cell-based assays or SPR analysis.
  • Data Interpretation : Correlate helical propensity (CD spectra) with activity metrics to establish structure-function relationships .

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic/basic conditions?

  • Methodological Approach :

  • Design accelerated stability studies: Expose the compound to varying pH (1–13) and temperatures (25–60°C), then quantify degradation via HPLC .
  • Use LC-MS to identify degradation products (e.g., deprotected glutamic acid or Boc cleavage).
  • Cross-validate findings with literature using systematic reviews and meta-analysis frameworks .

Q. What experimental strategies validate the compatibility of this compound with non-standard coupling reagents (e.g., phosphonium salts)?

  • Methodological Approach :

  • Compare coupling efficiency using PyBOP, HATU, or COMU vs. traditional carbodiimides in model peptide sequences.
  • Quantify racemization via Marfey’s reagent and side reactions (e.g., aspartimide formation) via MS/MS .
  • Data Tables : Include yield, purity, and reaction time comparisons across reagent classes.

Methodological Resources

  • Synthetic Protocols : Follow Beilstein Journal guidelines for reproducible experimental details .
  • Data Analysis : Use P-E/I-C-O frameworks to structure research questions (Population = peptide systems; Exposure = synthetic conditions; Outcome = yield/purity) .
  • Literature Review : Leverage Web of Science and Reaxys for structure-activity data and reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.